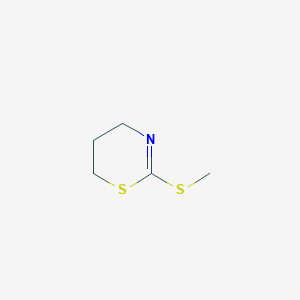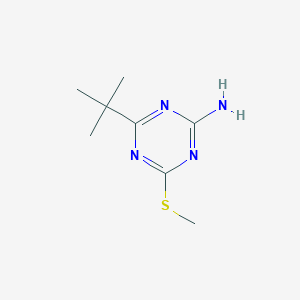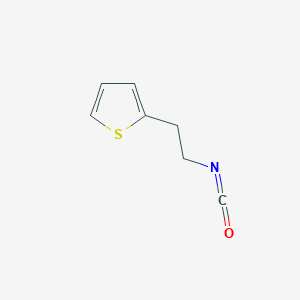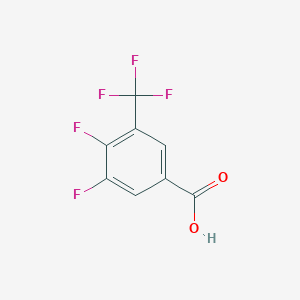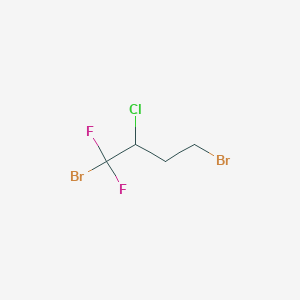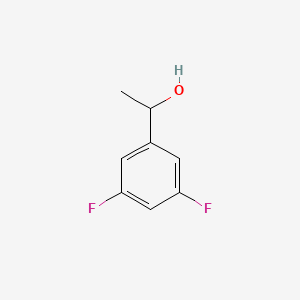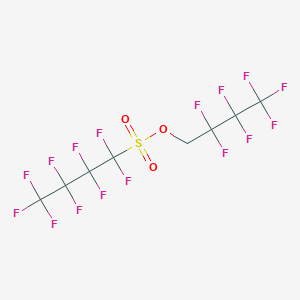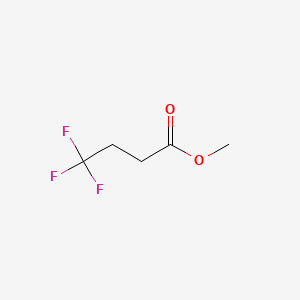
2,2-Dichlorocyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichlorocyclopropane-1-carbonitrile is an organochlorine compound with the molecular formula C4H3Cl2N and a molecular weight of 135.98 g/mol. This compound is utilized in various chemical and pharmaceutical industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorocyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropanecarbonitrile with chlorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in bulk using large-scale reactors. The process involves the chlorination of cyclopropanecarbonitrile in the presence of a catalyst to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2,2-Dichlorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate are employed.
Major Products Formed:
Substitution Reactions: Products include substituted cyclopropane derivatives.
Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups.
Oxidation Reactions: Products include oxidized cyclopropane derivatives with additional functional groups.
科学的研究の応用
2,2-Dichlorocyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2,2-Dichlorocyclopropane-1-carbonitrile involves the formation of reactive intermediates, such as dichlorocarbenes, which can interact with various molecular targets. These intermediates can undergo addition reactions with alkenes to form cyclopropane structures. The highly strained nature of these cyclopropane compounds makes them reactive and useful in synthetic chemistry .
類似化合物との比較
2,2-Dichlorocyclopropane: Similar in structure but lacks the nitrile group.
Cyclopropanecarbonitrile: Similar but does not have the chlorine atoms.
2,2-Dibromocyclopropane-1-carbonitrile: Similar but with bromine atoms instead of chlorine.
Uniqueness: 2,2-Dichlorocyclopropane-1-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group, which imparts distinct reactivity and chemical properties. This combination makes it a valuable compound in various chemical reactions and industrial applications .
特性
IUPAC Name |
2,2-dichlorocyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N/c5-4(6)1-3(4)2-7/h3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYMTQCOCSZAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381649 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3712-82-1 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


